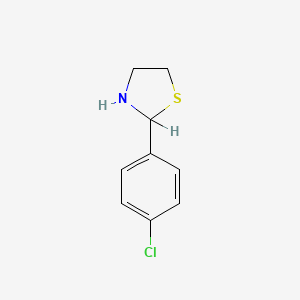

2-(4-Chlorophenyl)thiazolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96377. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-1,3-thiazolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNS/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9,11H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGIYWDTHYLXNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20875792 |

Source

|

| Record name | THIAZOLIDINE, 2-(P-CL PHENYL) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20875792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7738-99-0 |

Source

|

| Record name | 2-(4-Chlorophenyl)thiazolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007738990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(p-Chlorophenyl)thiazolidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96377 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | THIAZOLIDINE, 2-(P-CL PHENYL) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20875792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Chlorophenyl)thiazolidine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 2-(4-Chlorophenyl)thiazolidine, a heterocyclic compound of interest in medicinal chemistry. Thiazolidine derivatives are known to exhibit a wide range of biological activities, making this scaffold a valuable starting point for drug discovery programs.[1][2][3][4] This guide details the synthetic route, experimental protocols, and in-depth characterization of the title compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a condensation reaction between 4-chlorobenzaldehyde and cysteamine (2-aminoethanethiol). This reaction forms the thiazolidine ring in a one-pot synthesis.

Reaction Scheme:

4-Chlorobenzaldehyde + 2-Aminoethanethiol → this compound + H₂O

A plausible synthetic workflow is outlined below.

Caption: Synthetic workflow for this compound.

Experimental Protocol:

A solution of 4-chlorobenzaldehyde (10 mmol) in ethanol (50 mL) is prepared in a round-bottom flask. To this solution, cysteamine (10 mmol) is added dropwise with constant stirring. The reaction mixture is then refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the product. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure this compound.

Characterization of this compound

The structural elucidation and purity of the synthesized this compound are confirmed using various spectroscopic and analytical techniques.

The characterization workflow is depicted in the following diagram.

Caption: Characterization workflow for this compound.

2.1. Physical and Analytical Data

| Parameter | Value |

| Molecular Formula | C₉H₁₀ClNS[5] |

| Molecular Weight | 199.7 g/mol [6] |

| Appearance | White to off-white solid |

| Melting Point | Expected in the range of 100-120 °C (Varies with purity) |

| Elemental Analysis | C, 54.13%; H, 5.05%; Cl, 17.75%; N, 7.01%; S, 16.06% |

2.2. Spectroscopic Data

2.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the proton environment in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | d | 2H | Ar-H (ortho to Cl) |

| ~7.3 | d | 2H | Ar-H (meta to Cl) |

| ~5.5 | s | 1H | CH (thiazolidine ring) |

| ~3.5 | t | 2H | CH₂ (adjacent to S) |

| ~3.1 | t | 2H | CH₂ (adjacent to N) |

| ~2.0 | s | 1H | NH |

2.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | Ar-C (ipso to thiazolidine) |

| ~133 | Ar-C (ipso to Cl) |

| ~129 | Ar-CH |

| ~128 | Ar-CH |

| ~70 | CH (thiazolidine ring) |

| ~55 | CH₂ (adjacent to N) |

| ~35 | CH₂ (adjacent to S) |

2.2.3. FT-IR Spectroscopy

The FT-IR spectrum identifies the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretching |

| ~3050 | Aromatic C-H stretching |

| ~2950 | Aliphatic C-H stretching |

| ~1600 | C=C aromatic ring stretching |

| ~1100 | C-N stretching |

| ~820 | C-Cl stretching |

| ~700 | C-S stretching |

2.2.4. Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. The predicted monoisotopic mass is 199.02225 Da.[5]

| m/z | Assignment |

| ~199/201 | [M]⁺/ [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |

Biological Significance and Potential Applications

Thiazolidine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[2][3] Derivatives of the thiazolidine scaffold have been reported to possess antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][4][7] The presence of the 4-chlorophenyl group can modulate the biological activity of the parent thiazolidine molecule.

A potential logical relationship for the development of novel therapeutics based on this scaffold is presented below.

Caption: Potential therapeutic applications of this compound.

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed protocols and spectral data serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents based on the thiazolidine scaffold. Further studies are warranted to explore the full therapeutic potential of this compound and its derivatives.

References

- 1. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. connectjournals.com [connectjournals.com]

- 3. sysrevpharm.org [sysrevpharm.org]

- 4. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies [mdpi.com]

- 5. PubChemLite - this compound (C9H10ClNS) [pubchemlite.lcsb.uni.lu]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Chlorophenyl)thiazolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 2-(4-Chlorophenyl)thiazolidine. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed information on the molecule's characteristics and methodologies for its study.

Physicochemical Properties

Quantitative data regarding the physicochemical properties of this compound is limited in the experimental literature. However, computational predictions provide valuable insights into its molecular characteristics. These predicted values are summarized in the table below.

| Property | Predicted Value | Source |

| Molecular Formula | C9H10ClNS | PubChem[1] |

| Molecular Weight | 199.7 g/mol | PubChem |

| XlogP3 | 2.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 199.022248 | PubChem |

| Monoisotopic Mass | 199.022248 | PubChem |

| Topological Polar Surface Area | 41.1 Ų | PubChem |

| Heavy Atom Count | 12 | PubChem |

| Complexity | 164 | PubChem |

Synthesis Protocol

General Experimental Protocol for the Synthesis of 2-Aryl-Thiazolidines:

This protocol is based on the common synthetic route for thiazolidine derivatives.

-

Reaction: Condensation of 4-chlorobenzaldehyde with cysteamine.

-

Reagents:

-

4-chlorobenzaldehyde

-

Cysteamine hydrochloride

-

A suitable base (e.g., triethylamine or sodium hydroxide) to neutralize the hydrochloride salt.

-

A suitable solvent (e.g., ethanol or methanol).

-

-

Procedure:

-

Dissolve 4-chlorobenzaldehyde in the chosen solvent in a round-bottom flask.

-

In a separate vessel, dissolve cysteamine hydrochloride in the same solvent and neutralize it with the base.

-

Add the neutralized cysteamine solution to the 4-chlorobenzaldehyde solution.

-

The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period of time, which can range from a few hours to overnight.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is typically removed under reduced pressure.

-

The resulting residue can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure this compound.

-

Diagram of the General Synthesis Workflow:

Potential Biological Activity and Signaling Pathway

Thiazolidine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[2] While the specific biological activity of this compound is not extensively documented, the broader class of thiazolidinediones (TZDs) is well-known for its role in the treatment of type 2 diabetes.[3][4][5] These compounds act as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis and glucose metabolism.[3][4][5][6][7]

PPARγ Agonist Signaling Pathway:

The mechanism of action of thiazolidinediones as PPARγ agonists involves the following key steps:

-

Ligand Binding: The TZD molecule enters the cell and binds to the ligand-binding domain of PPARγ.

-

Heterodimerization: Upon ligand binding, PPARγ undergoes a conformational change and forms a heterodimer with the retinoid X receptor (RXR).

-

DNA Binding: This PPARγ-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.

-

Gene Transcription: The binding of the heterodimer to PPREs recruits a complex of coactivator proteins, which leads to the transcription of genes involved in glucose and lipid metabolism. This results in an increase in insulin sensitivity.

Diagram of the PPARγ Signaling Pathway:

References

- 1. This compound | C9H10ClNS | CID 98271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thiazolidinedione - Wikipedia [en.wikipedia.org]

- 4. nps.org.au [nps.org.au]

- 5. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 6. researchgate.net [researchgate.net]

- 7. The mode of action of thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Activities of 2-(4-Chlorophenyl)thiazolidine Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The thiazolidine scaffold, a prominent heterocyclic motif, has garnered significant attention in medicinal chemistry due to its wide spectrum of pharmacological activities. Among its numerous derivatives, those incorporating a 2-(4-Chlorophenyl) substituent have emerged as a particularly promising class of compounds. This technical guide synthesizes the current understanding of the biological activities of 2-(4-Chlorophenyl)thiazolidine derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological and experimental frameworks. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutic agents.

Antimicrobial and Antifungal Activity

Derivatives of this compound have demonstrated notable efficacy against a range of bacterial and fungal pathogens. The biological activity is often influenced by the nature and position of substituents on the thiazolidine ring.

Quantitative Antimicrobial Data

The antimicrobial potency of these derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in agar diffusion assays. A summary of reported activities for representative compounds is presented below.

| Compound ID | Target Organism | Assay Type | Result | Reference |

| 3h | S. pyogenes | Broth Dilution | Good Activity | [1] |

| 3d | S. aureus | Broth Dilution | Excellent Activity | [1] |

| Various | Gram-positive bacteria | Broth Dilution | MIC = 3.91 mg/L | [2] |

| 7d | S. aureus | Disc Diffusion | Susceptible | [3] |

| 2-(Chlorophenyl-imino)thiazolidin-4-one | E. coli | Not Specified | 88.46% inhibition | [4] |

| 2-(Chlorophenyl-imino)thiazolidin-4-one | S. aureus | Not Specified | 91.66% inhibition | [4] |

| Chloro-substituted compounds 3 & 8 | Various bacteria & fungi | Not Specified | Zone of Inhibition 15.22±0.08 - 19.93±0.09 mm at 500 µg/mL | [5] |

Quantitative Antifungal Data

Similarly, the antifungal activity of these compounds has been evaluated against various fungal strains, with promising results.

| Compound ID | Target Organism | Assay Type | Result | Reference |

| Various | C. albicans, A. niger, A. clavatus | Not Specified | Moderate to excellent activity | [1] |

| Hydroxy and Nitro derivatives | C. albicans | Not Specified | More potent than standard medication (MIC 18.44±0.10 and 18.88±0.14 respectively) | [5] |

| 5d | Candida albicans | Not Specified | Active at 100 µ g/disk | [6] |

Anticancer Activity

In addition to their antimicrobial properties, this compound derivatives have been investigated for their potential as anticancer agents.[7] These compounds have been shown to inhibit the proliferation of various cancer cell lines, often through the induction of apoptosis.[8]

Quantitative Anticancer Data

The cytotoxic effects of these derivatives are commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Cell Line | Activity | Reference |

| 5d | Leukemia SR | GI50: 2.04 μM | [6] |

| 5d | Non-small cell lung cancer NCI-H522 | GI50: 1.36 μM | [6] |

| 5d | Colon cancer COLO 205 | GI50: 1.64 μM | [6] |

| 5d | CNS cancer SF-539 | GI50: 1.87 μM | [6] |

| 5d | Melanoma SK-MEL-2 | GI50: 1.64 μM | [6] |

| 5d | Ovarian cancer OVCAR-3 | GI50: 1.87 μM | [6] |

| 5d | Renal cancer RXF 393 | GI50: 1.15 μM | [6] |

| 5d | Prostate cancer PC-3 | GI50: 1.90 μM | [6] |

| 5d | Breast cancer MDA-MB-468 | GI50: 1.11 μM | [6] |

| 7g | A549, MCF-7, PC3 | Most potent among tested compounds | [3] |

| 5e & 5f | Human leukemia cell lines | Potent anticancer activity | [8] |

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for the evaluation of this compound derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Visualizing Key Processes

To better illustrate the experimental and logical frameworks discussed, the following diagrams have been generated using Graphviz.

Caption: A generalized synthetic pathway for this compound derivatives.

References

- 1. accesson.kisti.re.kr [accesson.kisti.re.kr]

- 2. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. nanobioletters.com [nanobioletters.com]

- 6. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Screening of 2-(4-Chlorophenyl)thiazolidine Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary screening of 2-(4-chlorophenyl)thiazolidine analogues, a class of heterocyclic compounds with significant therapeutic potential. This document details the synthesis, characterization, and biological evaluation of these compounds, presenting quantitative data, experimental protocols, and visual workflows to facilitate further research and development in this area.

Introduction

Thiazolidine derivatives, particularly those incorporating a 2-(4-chlorophenyl) moiety, have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. These compounds have been investigated for their potential as antimicrobial, anticancer, anti-inflammatory, and antidiabetic agents.[1][2][3] The structural versatility of the thiazolidine ring allows for extensive chemical modifications, enabling the development of analogues with enhanced potency and selectivity.[1] This guide focuses on the initial steps of screening these analogues to identify promising lead compounds for further drug development.

Data Presentation: Biological Activity

The following tables summarize the quantitative data from preliminary screenings of various this compound analogues, focusing on their antimicrobial and anticancer activities.

Table 1: Antimicrobial Activity of this compound Analogues

The minimum inhibitory concentration (MIC) is a key indicator of a compound's antimicrobial efficacy. The data below represents the activity of selected analogues against various bacterial and fungal strains.

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| 8d | Klebsiella pneumoniae | 12.5 | [4] |

| AJ5a | Selected Bacterial Strains | 62.5 | [5] |

| AJ5d | Selected Bacterial Strains | 62.5 | [5] |

| AJ5e | Selected Bacterial Strains | 62.5 | [5] |

| AJ5f | Selected Bacterial Strains | 62.5 | [5] |

| AJ5g | Selected Bacterial Strains | 62.5 | [5] |

| 3h | S. pyogenes | Good Activity* | [6] |

| 17-40 Series | Gram-positive & Gram-negative bacteria | 3.91 (most active) | [1] |

*Qualitative descriptors from the source have been noted where specific quantitative data was not provided.

Table 2: Anticancer Activity of this compound Analogues

The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values are presented below, indicating the cytotoxic potential of these compounds against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| 7g | A549 (Lung) | Most Potent | [7] |

| 7g | MCF-7 (Breast) | Most Potent | [7] |

| 7g | PC3 (Prostate) | Most Potent* | [7] |

| 5d | Leukemia SR | GI50: 2.04 | [8] |

| 5d | NCI-H522 (Non-small cell lung) | GI50: 1.36 | [8] |

| 5d | COLO 205 (Colon) | GI50: 1.64 | [8] |

| 5d | SF-539 (CNS) | GI50: 1.87 | [8] |

| 5d | SK-MEL-2 (Melanoma) | GI50: 1.64 | [8] |

| 5d | OVCAR-3 (Ovarian) | GI50: 1.87 | [8] |

| 5d | RXF 393 (Renal) | GI50: 1.15 | [8] |

| 5d | PC-3 (Prostate) | GI50: 1.90 | [8] |

| 5d | MDA-MB-468 (Breast) | GI50: 1.11 | [8] |

| 22 | HepG2 (Liver) | IC50: 2.04 | [9] |

| 22 | MCF-7 (Breast) | IC50: 1.21 | [9] |

*The source identified this compound as the most potent in the series without providing specific IC50 values.

Experimental Protocols

Detailed methodologies for the synthesis and preliminary screening of this compound analogues are provided below.

Protocol 1: General Synthesis of 2-(4-Chlorophenyl)thiazolidin-4-ones

This protocol describes a common one-pot, three-component reaction for synthesizing 2-arylthiazolidin-4-one derivatives.[4]

Materials:

-

Aromatic or aliphatic primary amine

-

4-Chlorobenzaldehyde

-

Thioglycolic acid

-

Polypropylene glycol (PEG) as a solvent and catalyst

-

Reaction vessel with a condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography (for purification)

-

Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine the primary amine (1 mmol), 4-chlorobenzaldehyde (1 mmol), and thioglycolic acid (1.2 mmol) in polypropylene glycol (5 mL).

-

Reaction Conditions: Heat the reaction mixture to 110°C with continuous stirring.

-

Monitoring: Monitor the progress of the reaction using TLC until the starting materials are consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.

-

Extraction: Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 2-(4-chlorophenyl)thiazolidin-4-one analogue.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[3][5]

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Dilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.[1][5]

Materials:

-

Synthesized this compound analogues

-

Bacterial and/or fungal strains for testing

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

-

Standard antimicrobial agents (positive controls, e.g., Ampicillin, Griseofulvin)[6]

-

Solvent for dissolving compounds (e.g., Dimethyl sulfoxide - DMSO)

-

Sterile 96-well microtiter plates

-

Incubator

-

Microplate reader (optional)

-

Resazurin or other viability indicators (optional)

Procedure:

-

Preparation of Stock Solutions: Dissolve the synthesized compounds and standard drugs in DMSO to a high concentration (e.g., 10 mg/mL).

-

Preparation of Inoculum: Culture the microbial strains overnight in the appropriate broth. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions in the broth medium to achieve a range of desired concentrations.

-

Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum and standard drug), a negative control (broth with inoculum and DMSO, but no compound), and a sterility control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure turbidity. The addition of a viability indicator like resazurin can also aid in the determination.

Protocol 3: In Vitro Anticancer Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[7][9]

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, PC3)[7]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with fetal bovine serum and antibiotics)

-

Synthesized this compound analogues

-

Standard anticancer drug (positive control, e.g., Etoposide, Doxorubicin)[7]

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Sterile 96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the synthesized compounds and the standard drug in the cell culture medium. Replace the old medium in the wells with the medium containing the various concentrations of the compounds. Include a vehicle control (medium with DMSO).

-

Incubation: Incubate the treated cells for a specified period (e.g., 48 hours) in the CO₂ incubator.[7]

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the key experimental workflows described in this guide.

References

- 1. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nanobioletters.com [nanobioletters.com]

- 3. The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. accesson.kisti.re.kr [accesson.kisti.re.kr]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Mechanism of Action of 2-(4-Chlorophenyl)thiazolidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential mechanism of action of 2-(4-Chlorophenyl)thiazolidine, a member of the broader class of thiazolidine-containing compounds. In the absence of direct experimental data for this specific molecule, this document synthesizes the well-established mechanisms of action for structurally related thiazolidine derivatives, particularly the thiazolidine-2,4-diones (TZDs). The primary focus is on the role of these compounds as agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a key regulator of glucose and lipid metabolism. This guide details the molecular signaling pathways, presents relevant quantitative data from related compounds, outlines key experimental protocols for mechanism-of-action studies, and provides visual representations of these processes to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction

Thiazolidine and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] While specific research on the mechanism of action of this compound is not extensively documented in publicly available literature, its structural similarity to the well-studied class of thiazolidinediones (TZDs) provides a strong basis for inferring its potential biological targets and cellular effects.

The most prominent members of the thiazolidine family are the thiazolidine-2,4-diones, such as Rosiglitazone and Pioglitazone, which are clinically approved for the treatment of type 2 diabetes mellitus.[3][4] The therapeutic effects of these drugs are primarily mediated through their interaction with the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[3][5] This guide will, therefore, focus on the PPAR-γ signaling pathway as the most probable mechanism of action for this compound, while also acknowledging other potential biological activities reported for thiazolidine derivatives.

The PPAR-γ Signaling Pathway: A Probable Mechanism of Action

Thiazolidinediones are known to act as potent and selective agonists for PPAR-γ, a nuclear receptor that functions as a ligand-activated transcription factor.[3][5] Upon activation, PPAR-γ modulates the expression of a suite of genes involved in glucose and lipid metabolism, insulin signaling, and inflammation.

The proposed mechanism unfolds as follows:

-

Ligand Binding: The thiazolidine derivative enters the cell and binds to the ligand-binding domain of PPAR-γ located in the cytoplasm or nucleus.

-

Heterodimerization: This binding event induces a conformational change in the PPAR-γ receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR).[3]

-

DNA Binding: The activated PPAR-γ/RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

-

Gene Transcription: The binding of the heterodimer to PPREs recruits a complex of co-activator proteins, which then initiates the transcription of target genes. This leads to an increase in the synthesis of proteins that mediate the physiological effects of the compound.[5]

The downstream effects of PPAR-γ activation include enhanced insulin sensitivity, increased glucose uptake in peripheral tissues (like adipose tissue and skeletal muscle), and regulation of lipid metabolism.[6]

References

- 1. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship of 2-(4-Chlorophenyl)thiazolidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 2-(4-Chlorophenyl)thiazolidine and its derivatives. The thiazolidine ring is a versatile scaffold in medicinal chemistry, and its derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and antidiabetic properties.[1][2][3] This document collates quantitative data, details experimental protocols, and visualizes key concepts to facilitate further research and drug development efforts in this area.

Quantitative Biological Activity Data

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the thiazolidine and the phenyl rings. The following table summarizes the quantitative data from various studies, showcasing the impact of these structural modifications.

| Compound ID | Core Structure | R1 (at N-3) | R2 (at C-5) | Biological Activity | Target/Assay | IC50/MIC | Reference |

| 1 | 2-(4-Chlorophenyl)thiazolidin-4-one | H | H | Antibacterial | E. coli | - (88.46% activity index) | [4] |

| 2 | 2-(4-Chlorophenyl)thiazolidin-4-one | H | H | Antibacterial | S. aureus | - (91.66% activity index) | [4] |

| 3 | 2-(4-Chlorophenyl)thiazolidin-4-one | H | H | Antioxidant | ABTS Assay | - (81.8% inhibition) | [4] |

| 4 | 5-(4-Chlorobenzylidene)thiazolidine-2,4-dione | H | =CH-(4-Cl-Ph) | GLUT1 Inhibitor | - | IC50 = 5.4 ± 1.3 μM | [5] |

| 5 | 5-(4-Chlorobenzylidene)thiazolidine-2,4-dione | H | =CH-(4-Cl-Ph) | GLUT4 Inhibitor | - | IC50 = 9.5 ± 2.8 μM | [5] |

| 6 | 5-(4-Chlorobenzylidene)thiazolidine-2,4-dione | -CH2-Ph(CF3, Cl) | =CH-(4-Cl-Ph) | GLUT1,4,5 Inhibitor | - | See original source for details | [5] |

| 7 | 2-(Aryl)-4-thiazolidinone derivative | Varied | Varied | Anticancer | HT-29, A549, MDA-MB-231 | IC50 = 0.073, 0.35, and 3.10 µM respectively for one derivative | [1] |

| 8 | Thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrid | Varied | Varied | Antibacterial | Gram-positive bacteria | MIC = 3.91 mg/L for most active compounds | [6] |

Note: The table presents a selection of data from the literature to illustrate the SAR. For a complete understanding, consulting the original research articles is recommended. The varied nature of the core structures and assays across different studies should be considered when comparing activities.

Key Structure-Activity Relationship Insights

The data reveals several key trends in the SAR of this compound derivatives:

-

Substitution on the Phenyl Ring: The presence of a chlorine atom at the para-position of the 2-phenyl ring is a common feature in many active compounds. This substitution appears to be favorable for various biological activities, including antibacterial and antioxidant effects.[4]

-

Modifications at the C-5 Position: The introduction of a benzylidene group at the C-5 position of the thiazolidine-2,4-dione core is a critical modification for GLUT inhibition.[5] Further substitution on this benzylidene ring can fine-tune the activity and selectivity.

-

Substitution at the N-3 Position: The N-3 position of the thiazolidine ring is another key site for modification. The introduction of various substituents at this position can significantly impact the biological activity. For instance, in a series of VEGFR-2 inhibitors, the nature of the aryl group attached via an amide linker at N-3 was found to be crucial for activity.[5]

-

The Thiazolidine Core: The core thiazolidine structure itself, whether a thiazolidin-4-one or a thiazolidine-2,4-dione, dictates the class of biological activity observed. Thiazolidin-4-ones have shown prominent antibacterial and anticancer activities, while thiazolidine-2,4-diones are well-known for their antidiabetic and GLUT inhibitory effects.[1][5][6]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the SAR data and for designing new studies. Below is a representative protocol for an in vitro antibacterial activity assay.

In Vitro Antibacterial Activity Assessment (Broth Dilution Method)

This protocol is a generalized representation based on common practices described in the literature.[6]

-

Preparation of Bacterial Inoculum:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.

-

The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

-

The adjusted bacterial suspension is then diluted to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

-

-

Preparation of Test Compounds:

-

The synthesized this compound derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions.

-

Serial two-fold dilutions of the stock solutions are prepared in the broth medium in 96-well microtiter plates.

-

-

Minimum Inhibitory Concentration (MIC) Determination:

-

An equal volume of the diluted bacterial inoculum is added to each well of the microtiter plate containing the serially diluted compounds.

-

Positive control wells (containing bacterial inoculum without any test compound) and negative control wells (containing broth medium only) are included.

-

The plates are incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

-

Visualizations

Signaling Pathway

Many thiazolidinedione derivatives exert their antidiabetic effects through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism.[7][8]

Caption: PPARγ signaling pathway activated by thiazolidinedione derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

Caption: Workflow for synthesis and evaluation of thiazolidine derivatives.

Structure-Activity Relationship Logic

This diagram illustrates the logical relationship between structural modifications and the resulting biological activity.

Caption: Core structure-activity relationship logic for thiazolidine derivatives.

References

- 1. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. encyclopedia.pub [encyclopedia.pub]

The Initial Biological Evaluation of Novel Thiazolidinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiazolidinone derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides an in-depth overview of the initial biological evaluation of novel thiazolidinone compounds, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways are presented to facilitate further research and development in this promising area.

Anticancer Evaluation

The anticancer potential of novel thiazolidinone derivatives is a significant area of investigation. These compounds have been shown to exert cytotoxic effects against various cancer cell lines through the modulation of several key signaling pathways.[1][2]

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of selected novel thiazolidinone derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 18 | MCF-7 (Breast) | 1.27 | [3] |

| Compound 19 | MCF-7 (Breast) | 1.50 | [3] |

| Compound 20 | MCF-7 (Breast) | 1.31 | [3] |

| Compound 24b | MDA-MB-231 (Breast) | 8.16 | [3] |

| Compound 24c | MCF-7 (Breast) | 18.03 | [3] |

| Compound 28 | HeLa (Cervical) | 3.2 | [4] |

| Compound 28 | MCF-7 (Breast) | 2.1 | [4] |

| Compound 28 | LNCaP (Prostate) | 2.9 | [4] |

| Compound 28 | A549 (Lung) | 4.6 | [4] |

| Compound 39 | MDA-MB-231 (Breast) | 1.9 | [3] |

| Compound 39 | HepG2 (Liver) | 5.4 | [3] |

| Compound 39 | HT-29 (Colon) | 6.5 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][5]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Novel thiazolidinone compounds

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the thiazolidinone compounds in the culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways in Thiazolidinone-Induced Anticancer Activity

Thiazolidinone derivatives have been reported to interfere with several signaling pathways crucial for cancer cell proliferation and survival, including the PI3K/Akt and MAPK pathways.[5][6]

Anticancer signaling pathways modulated by thiazolidinones.

Anti-inflammatory Evaluation

Chronic inflammation is implicated in a variety of diseases, and the development of novel anti-inflammatory agents is of great importance. Thiazolidinone derivatives have shown promising anti-inflammatory activities, primarily through the inhibition of key inflammatory mediators.[7][8]

Quantitative Data Summary

The following table presents the in vivo anti-inflammatory activity of selected thiazolidinone derivatives in the carrageenan-induced paw edema model.

| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |

| Compound B1 | 100 | Significant | [8] |

| Compound B2 | 100 | Significant | [8] |

| Compound B5 | 100 | Significant | [8] |

| Compound B6 | 100 | Significant | [8] |

| Compound B8 | 100 | Significant | [8] |

| Compound 12d | - | Dose-dependent | [7] |

| Compound 12h | - | Dose-dependent | [7] |

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo model is widely used to screen for acute anti-inflammatory activity.[8]

Materials:

-

Wistar rats or Swiss albino mice

-

Carrageenan solution (1% w/v in sterile saline)

-

Novel thiazolidinone compounds

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping and Fasting: Divide the animals into groups (control, standard, and test groups). Fast the animals overnight before the experiment with free access to water.

-

Compound Administration: Administer the test compounds (thiazolidinone derivatives) and the standard drug orally or intraperitoneally to the respective groups. The control group receives only the vehicle.

-

Induction of Edema: One hour after the administration of the compounds, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

-

Data Analysis: The percentage inhibition of paw edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] × 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Signaling Pathways in Thiazolidinone-Mediated Anti-inflammatory Action

Thiazolidinones can exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[8][9]

Anti-inflammatory action of thiazolidinones via COX/LOX inhibition.

Antimicrobial Evaluation

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Thiazolidinone derivatives have demonstrated promising activity against a range of bacteria and fungi.[10][11][12]

Quantitative Data Summary

The following tables summarize the in vitro antimicrobial activity of selected novel thiazolidinone derivatives, presenting the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data.

Table 3.1: Minimum Inhibitory Concentration (MIC) of Thiazolidinone Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 5 | S. aureus | 0.008-0.06 | [8] |

| Various Derivatives | Gram-positive bacteria | 2-16 | [10] |

| Various Derivatives | Aspergillus niger | 0.31 | [13] |

| Various Derivatives | Candida albicans | 0.31 | [13] |

| Various Derivatives | S. Cereviceaes | 0.15 | [13] |

Table 3.2: Zone of Inhibition of Thiazolidinone Derivatives

| Compound ID | Microorganism | Zone of Inhibition (mm) | Reference |

| 4a, 4d, 4e, 4h, 4i, 4j | Staphylococcus aureus | > Amoxicillin-clavulanate | [14] |

| 4e, 4h, 4j | Escherichia coli | > Amoxicillin-clavulanate | [14] |

Experimental Protocols for Antimicrobial Susceptibility Testing

This method is a qualitative test to determine the susceptibility of bacteria to antimicrobial agents.[10]

Materials:

-

Bacterial strains

-

Mueller-Hinton Agar (MHA) plates

-

Sterile cotton swabs

-

Sterile filter paper discs

-

Novel thiazolidinone compounds

-

Standard antibiotic discs

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly over the entire surface of an MHA plate.

-

Disc Placement: Aseptically place sterile filter paper discs impregnated with known concentrations of the thiazolidinone compounds and standard antibiotics onto the surface of the agar.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of complete inhibition around each disc in millimeters.

-

Interpretation: The susceptibility of the bacteria to the compounds is determined by comparing the zone diameters with established standards.

This method is a quantitative technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11]

Materials:

-

Bacterial strains

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Novel thiazolidinone compounds

-

Standard antibiotics

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the thiazolidinone compounds in MHB in the wells of a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum.

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the absorbance using a microplate reader.

Experimental Workflow for Antimicrobial Evaluation

The following diagram illustrates a general workflow for the initial antimicrobial evaluation of novel thiazolidinone compounds.

Workflow for the initial antimicrobial evaluation of thiazolidinones.

References

- 1. galaxypub.co [galaxypub.co]

- 2. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Antimicrobial susceptibility testing – disk diffusion methods | PPTX [slideshare.net]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. mdpi.com [mdpi.com]

- 7. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 8. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. pharmacophorejournal.com [pharmacophorejournal.com]

- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Microdilution Technique for Antimicrobial Susceptibility Testing of Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Therapeutic Potential of 2-Arylthiazolidin-4-ones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazolidin-4-one scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. Among its derivatives, 2-arylthiazolidin-4-ones have emerged as a particularly promising class of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Synthesis of 2-Arylthiazolidin-4-ones

The most common and versatile method for the synthesis of 2-arylthiazolidin-4-ones is a one-pot, three-component condensation reaction involving an aromatic aldehyde, an amine, and a mercaptoalkanoic acid, typically thioglycolic acid.[1][2] This reaction proceeds through the initial formation of a Schiff base (imine) from the aldehyde and amine, which then undergoes cyclization with the mercaptoalkanoic acid to yield the thiazolidin-4-one ring.

General Experimental Protocol:

A typical synthetic procedure is as follows:

-

Reactant Mixture: In a round-bottom flask, equimolar amounts of the desired aromatic aldehyde, a primary amine, and thioglycolic acid are dissolved in a suitable solvent. Common solvents include toluene, ethanol, or in some cases, the reaction can be performed under solvent-free conditions.

-

Catalyst (Optional): A catalytic amount of a dehydrating agent or a Lewis acid, such as zinc chloride, can be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is typically refluxed for a period ranging from a few hours to overnight, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2-arylthiazolidin-4-one derivative.

dot

Caption: General reaction scheme for the synthesis of 2-arylthiazolidin-4-ones.

Therapeutic Potential and Biological Activities

2-Arylthiazolidin-4-ones have demonstrated a remarkable range of pharmacological activities, positioning them as attractive candidates for further drug development.

Anticancer Activity

A significant body of research has highlighted the potent anticancer properties of 2-arylthiazolidin-4-one derivatives against a variety of cancer cell lines.[3] Their mechanism of action is often multifaceted, involving the modulation of key signaling pathways crucial for cancer cell proliferation, survival, and apoptosis.

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 2-arylthiazolidin-4-one derivatives against various cancer cell lines.

| Compound ID | 2-Aryl Substituent | 3-Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | Phenyl | -H | MCF-7 (Breast) | 5.42 | [4] |

| 1b | 4-Chlorophenyl | -H | MCF-7 (Breast) | 3.21 | [4] |

| 2a | 4-Methoxyphenyl | -H | HepG2 (Liver) | 8.97 | [4] |

| 2b | 4-Nitrophenyl | -H | HepG2 (Liver) | 4.97 | [4] |

| 3a | 2,4-Dichlorophenyl | -H | A549 (Lung) | 0.35 | [3] |

| 3b | 4-Fluorophenyl | -H | A549 (Lung) | 0.59 | [5] |

| 4a | Phenyl | -H | HT-29 (Colon) | 6.5 | [5] |

| 4b | 4-Hydroxyphenyl | -H | HT-29 (Colon) | 5.8 | [5] |

1. Modulation of PI3K/Akt/mTOR and AMPK/mTOR Signaling Pathways:

Certain 2-arylthiazolidine-4-carboxylic acid amides have been shown to exert their anticancer effects by targeting two critical signaling pathways: the PI3K/Akt/mTOR and the AMPK/mTOR pathways. These compounds can induce dephosphorylation of Akt, a key downstream effector of PI3K, while simultaneously promoting the phosphorylation and activation of AMPK. The net effect is the inhibition of mTOR, a central regulator of cell growth and proliferation.

Caption: Inhibition of MurB enzyme leading to bacterial cell lysis.

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (2-arylthiazolidin-4-ones). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.

-

Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

-

MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then further diluted to achieve the final desired inoculum concentration in the wells.

-

Serial Dilution of Compounds: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure turbidity.

Conclusion and Future Perspectives

2-Arylthiazolidin-4-ones represent a versatile and promising scaffold in medicinal chemistry. Their demonstrated efficacy against cancer and microbial pathogens, coupled with their accessible synthesis, makes them attractive candidates for the development of new therapeutic agents. The multifaceted mechanisms of action, including the modulation of key signaling pathways and the inhibition of essential microbial enzymes, provide a solid foundation for further optimization and structure-activity relationship (SAR) studies. Future research should focus on the rational design of novel derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. In vivo studies are also crucial to validate the therapeutic potential of these compounds and to advance the most promising candidates towards clinical development. The continued exploration of the 2-arylthiazolidin-4-one scaffold holds significant promise for addressing unmet medical needs in oncology and infectious diseases.

References

- 1. Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Uncharted: A Technical Guide to Target Identification for 2-(4-Chlorophenyl)thiazolidine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The therapeutic potential of the thiazolidine scaffold is well-documented, with derivatives exhibiting a wide range of biological activities, including anticancer and antidiabetic effects.[1][2] However, the specific molecular targets of many of these compounds, including 2-(4-Chlorophenyl)thiazolidine, remain to be elucidated. This "target deconvolution" is a critical step in drug discovery, providing invaluable insights into a compound's mechanism of action, potential therapeutic applications, and possible off-target toxicities.[3][4] This technical guide provides a comprehensive roadmap for the target identification of this compound. In the absence of direct published studies on this specific molecule, this document outlines a series of robust, state-of-the-art experimental strategies based on established chemical proteomics and affinity-based methods.[1][5] We present detailed protocols, data presentation frameworks, and visual workflows to guide researchers in uncovering the molecular partners of this promising compound.

Introduction: The Challenge and the Strategy

Phenotypic screening often reveals compounds with interesting biological effects, but the subsequent identification of the molecular target(s) is a significant bottleneck.[4] For this compound, the core challenge is to move from observed cellular effects to a concrete understanding of its protein interactome.

Our proposed strategy is a multi-pronged approach, beginning with classic affinity chromatography and advancing to more sophisticated photo-affinity labeling to capture a broader range of interactions. This is followed by downstream proteomic analysis and target validation.

Logical Workflow for Target Identification

Caption: High-level workflow for target identification.

Phase 1: Synthesis of Chemical Probes

The foundation of affinity-based target identification is the synthesis of a chemical probe derived from the small molecule of interest. This involves modifying the parent compound, this compound, to include a linker and a functional handle for either immobilization or reporting.

Probe Design and Synthesis Protocol

Objective: To synthesize two types of probes: (1) an affinity probe for immobilization on a solid support and (2) a photo-affinity probe for covalent cross-linking.

Materials:

-

This compound

-

6-bromohexanoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Biotin-PEG4-amine

-

Diazirine-containing linker with an amine group (e.g., 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine)

-

Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)

-

Solid support (e.g., NHS-activated Sepharose beads)

Protocol:

-

Acylation of Thiazolidine: React this compound with 6-bromohexanoic acid in the presence of DCC and DMAP in anhydrous DCM. This reaction acylates the nitrogen of the thiazolidine ring, introducing a linker with a terminal bromine.

-

Synthesis of Affinity Probe:

-

React the brominated intermediate with Biotin-PEG4-amine in DMF. The amine will displace the bromine via nucleophilic substitution, yielding the final biotinylated affinity probe. Biotin serves as the high-affinity handle for streptavidin-coated beads.[6]

-

-

Synthesis of Photo-Affinity Probe:

-

Immobilization of Bait Compound:

-

For the classic pull-down, create a derivative with a carboxylic acid or amine linker.

-

Covalently attach this derivative to a solid support, such as NHS-activated agarose beads, following the manufacturer's protocol.[3]

-

Phase 2: Affinity-Based Target Isolation

This phase uses the synthesized probes to isolate binding partners from a complex biological mixture, such as a cell lysate.

Experimental Protocol: Affinity Chromatography Pull-Down

Objective: To enrich and isolate proteins that bind to immobilized this compound.

Workflow for Affinity Chromatography

Caption: Step-by-step affinity chromatography workflow.

Protocol:

-

Cell Lysate Preparation: Culture and harvest cells from a relevant line (e.g., a cancer cell line where thiazolidines have shown activity). Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors. Centrifuge to pellet debris and collect the supernatant.[3]

-

Incubation: Incubate the cleared cell lysate with the this compound-immobilized resin and a control resin (unmodified beads) for 2-4 hours at 4°C with gentle rotation.[3]

-

Washing: Load the resin-lysate mixture into chromatography columns. Wash the columns extensively with wash buffer (e.g., lysis buffer with lower salt concentration) to remove non-specifically bound proteins.[8]

-

Elution: Elute the specifically bound proteins. This can be achieved by:

-

Changing the pH or ionic strength of the buffer.

-

Using a denaturing agent (e.g., SDS sample buffer).

-

Competitive elution: Incubating the beads with a high concentration of free this compound to displace the bound proteins. This is the most specific method.[8]

-

-

Analysis: Concentrate the eluted proteins and resolve them using SDS-PAGE. Visualize unique bands in the experimental lane compared to the control lane by silver or Coomassie staining.

Experimental Protocol: Photo-Affinity Labeling (PAL)

Objective: To covalently capture both stable and transient protein interactors in a cellular context.

Protocol:

-

Probe Incubation: Treat living cells or fresh cell lysate with the synthesized photo-affinity probe for a predetermined time.

-

UV Irradiation: Expose the samples to UV light (typically 350-365 nm) to activate the diazirine group.[7][9] This generates a highly reactive carbene intermediate that covalently cross-links the probe to any nearby protein.[7]

-

Lysis and Enrichment: If cells were treated live, lyse them. Add streptavidin-coated magnetic beads to the lysate to capture the biotin-tagged, cross-linked protein complexes.

-

Washing and Elution: Wash the beads thoroughly to remove non-cross-linked proteins. Elute the captured proteins, often under denaturing conditions.

-

Analysis: Proceed with SDS-PAGE and mass spectrometry as described for the pull-down assay.

Phase 3: Proteomic Identification and Data Analysis

Objective: To identify the proteins isolated in Phase 2.

Protocol:

-

In-Gel Tryptic Digestion: Excise the unique protein bands from the SDS-PAGE gel. Destain, reduce, alkylate, and digest the proteins overnight with trypsin.

-

LC-MS/MS Analysis: Extract the resulting peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Database Searching: Use a search algorithm (e.g., Mascot, Sequest) to match the experimental tandem mass spectra against a protein database (e.g., UniProt/Swiss-Prot) to identify the proteins.

-

Data Filtering and Prioritization: Filter the identified proteins to remove common contaminants and non-specific binders. Prioritize candidates that are significantly enriched in the experimental sample compared to the control.

Data Presentation: Hypothetical Results

Quantitative data from mass spectrometry (e.g., spectral counts or label-free quantification values) should be summarized to compare protein enrichment between the experimental and control samples.

Table 1: Hypothetical Protein Hits from Affinity Pull-Down

| Protein ID (UniProt) | Gene Name | Spectral Counts (Experimental) | Spectral Counts (Control) | Fold Enrichment | Biological Function |

| P04637 | TP53 | 35 | 2 | 17.5 | Tumor Suppressor |

| P10412 | PPARG | 48 | 1 | 48.0 | Nuclear Receptor, Metabolism |

| Q9Y243 | BAG3 | 28 | 3 | 9.3 | Co-chaperone, Apoptosis |

| P62258 | HSP90AB1 | 15 | 8 | 1.9 | Chaperone (Potential non-specific) |

| P02768 | ALB | 5 | 4 | 1.3 | Serum Protein (Contaminant) |

Phase 4: Target Validation and Pathway Analysis

The identification of candidate proteins by mass spectrometry is preliminary. Validation is essential to confirm a direct and functionally relevant interaction.

Validation Techniques:

-

Western Blotting: Confirm the presence of the candidate protein in the eluate from the affinity purification experiment.

-

Cellular Thermal Shift Assay (CETSA): This biophysical assay confirms direct target engagement in intact cells or lysates without modifying the compound. It measures the change in thermal stability of a protein upon ligand binding.

-

RNA Interference (RNAi) or CRISPR/Cas9: Knockdown or knockout of the target protein should abolish or alter the cellular phenotype induced by this compound.

Potential Signaling Pathway Involvement

Based on literature for related thiazolidinone compounds, potential targets for this compound may be involved in metabolic regulation or cancer cell survival.[2][4]

Potential PPARγ Signaling Pathway

Caption: Hypothesized activation of the PPARγ pathway.

Conclusion

This guide outlines a systematic and robust strategy for the target deconvolution of this compound. By employing a combination of affinity chromatography, photo-affinity labeling, and rigorous proteomic analysis, researchers can effectively identify high-confidence binding partners. Subsequent validation and pathway analysis will be crucial to translate these molecular interactions into a clear understanding of the compound's mechanism of action, ultimately paving the way for its further development as a potential therapeutic agent.

References

- 1. europeanreview.org [europeanreview.org]

- 2. cube-biotech.com [cube-biotech.com]

- 3. benchchem.com [benchchem.com]

- 4. europeanreview.org [europeanreview.org]

- 5. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overview of Affinity Purification | Thermo Fisher Scientific - KR [thermofisher.com]

- 9. 光反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

In Silico Prediction of 2-(4-Chlorophenyl)thiazolidine Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The derivative, 2-(4-Chlorophenyl)thiazolidine, presents a promising starting point for drug discovery endeavors. This technical guide provides an in-depth overview of the in silico methodologies employed to predict the bioactivity of this compound and its analogues. By leveraging computational tools, researchers can significantly accelerate the identification of potential therapeutic applications and understand the molecular mechanisms underpinning their effects. This document outlines common in silico workflows, from initial structure-activity relationship studies to target identification and absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling.

In Silico Bioactivity Prediction Workflow